molecular formula C11H23N3O2 B153373 Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate CAS No. 871115-32-1

Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate

Cat. No.: B153373
CAS No.: 871115-32-1
M. Wt: 229.32 g/mol
InChI Key: GFRZXIHYVYRFPV-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H23N3O2. It is a piperidine derivative that features a tert-butyl ester group and two amino groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and subsequent amination. One common method includes:

    Starting Material: 4-piperidone.

    Reaction with tert-butyl chloroformate: This step introduces the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of biochemical probes and enzyme inhibitors.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug or a building block for active pharmaceutical ingredients. The amino groups can interact with biological targets, such as enzymes or receptors, through hydrogen bonding or electrostatic interactions, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate is unique due to its dual amino groups and tert-butyl ester functionality, which provide versatility in chemical reactions and applications. Its structure allows for multiple modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-8,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRZXIHYVYRFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629283
Record name tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871115-32-1
Record name tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-aminomethyl-4-(2,2,2-trifluoro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester in MeOH (70 ml) is added a 30% aqueous solution of ammonia (70 ml) and the reaction mixture is stirred at 80° C. overnight. The reaction mixture is concentrated in vacuo to 4-Amino-4-aminomethyl-piperidine-1-carboxylic acid tert-butyl ester as a brown oil that is used crude without further purification; [M+H]+ 230.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate

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